
4-methyl-5-(1-methyl-1H-pyrazol-5-yl)-4H-1,2,4-triazole-3-thiol
Übersicht
Beschreibung
4-methyl-5-(1-methyl-1H-pyrazol-5-yl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that contains both pyrazole and triazole rings. These types of compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-5-(1-methyl-1H-pyrazol-5-yl)-4H-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate precursors. One common method involves the reaction of 1-methyl-1H-pyrazole-5-carboxylic acid with thiosemicarbazide under acidic conditions to form the desired triazole-thiol compound .
Industrial Production Methods
large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, possibly using continuous flow reactors and automated synthesis techniques .
Analyse Chemischer Reaktionen
Oxidation Reactions
The thiol group (-SH) exhibits high susceptibility to oxidation, forming disulfide bonds or sulfonic acids depending on reaction conditions.
Oxidizing Agent | Conditions | Product | Yield | Reference |
---|---|---|---|---|
Hydrogen peroxide | Aqueous ethanol, RT, 2 h | Disulfide dimer (S–S bridged derivative) | 78% | |
KMnO₄ | Acidic aqueous solution | Sulfonic acid derivative | 65% |
Mechanistic Insight :
-
Disulfide formation proceeds via a radical intermediate under mild oxidative conditions.
-
Stronger oxidants like KMnO₄ induce complete oxidation to sulfonic acid (–SO₃H) .
Reduction Reactions
The triazole ring can undergo partial reduction under controlled conditions, altering its electronic properties.
Reducing Agent | Conditions | Product | Yield | Reference |
---|---|---|---|---|
NaBH₄ | Methanol, 0°C, 1 h | Partially reduced triazoline intermediate | 62% | |
H₂ (Pd/C catalyst) | Ethanol, 50 psi, 6 h | Fully saturated triazolidine derivative | 44% |
Key Observations :
-
Partial reduction preserves the pyrazole moiety but disrupts triazole aromaticity .
-
Catalytic hydrogenation requires elevated pressures due to steric hindrance from methyl groups.
Substitution Reactions
The thiol group participates in nucleophilic substitution, enabling functional diversification.
Alkylation
Alkylating Agent | Conditions | Product | Yield | Reference |
---|---|---|---|---|
Methyl iodide | DMF, K₂CO₃, 60°C, 4 h | S-Methyl derivative | 89% | |
Benzyl chloride | Acetonitrile, RT, 12 h | S-Benzyl derivative | 73% |
Arylthioether Formation
Reagent | Conditions | Product | Yield | Reference |
---|---|---|---|---|
4-Nitrobenzenediazonium salt | pH 9 buffer, 0°C | Arylthioether with nitro group | 68% |
Synthetic Utility :
Condensation Reactions
The triazole ring participates in cyclocondensation to form fused heterocycles.
Reagent | Conditions | Product | Yield | Reference |
---|---|---|---|---|
Glyoxylic acid | Acetic acid, reflux, 8 h | Oxadiazolo-triazole hybrid | 55% | |
2-Aminothiophenol | DMF, 120°C, 6 h | Thiazolo-triazole fused system | 61% |
Structural Confirmation :
Metal Complexation
The thiol and triazole nitrogen atoms act as ligands for transition metals.
Metal Salt | Conditions | Complex | Stoichiometry | Reference |
---|---|---|---|---|
CuCl₂ | Methanol, RT, 2 h | [Cu(L)₂Cl]Cl | 1:2 | |
AgNO₃ | Aqueous ethanol, RT, 1 h | [Ag(L)NO₃] | 1:1 |
Applications :
-
Copper complexes exhibit enhanced antimicrobial activity compared to the free ligand .
-
Silver complexes show luminescent properties in UV-Vis studies.
Comparative Reactivity Analysis
Reaction Type | Rate (Relative) | Activation Energy | Dominant Pathway |
---|---|---|---|
Oxidation (S–S bond) | Fast | 45 kJ/mol | Radical chain mechanism |
Alkylation | Moderate | 60 kJ/mol | SN₂ nucleophilic substitution |
Cyclocondensation | Slow | 85 kJ/mol | Stepwise nucleophilic addition |
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
Research indicates that 4-methyl-5-(1-methyl-1H-pyrazol-5-yl)-4H-1,2,4-triazole-3-thiol exhibits significant antimicrobial properties against a range of pathogens.
Antibacterial Activity
The compound has been tested against various bacterial strains with promising results:
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 0.046 - 3.11 μM |
Escherichia coli | 0.046 - 3.11 μM |
Antifungal Activity
It has also shown efficacy against fungi such as Candida albicans and Aspergillus fumigatus, indicating its potential as an antifungal agent.
Anticancer Properties
The compound has been investigated for its anticancer properties. Studies have shown that derivatives of triazoles can inhibit tumor growth by targeting specific molecular pathways involved in cancer cell proliferation.
Case Study: Triazole Derivatives in Cancer Research
A study on triazole derivatives demonstrated that subtle modifications in their structure could enhance their anticancer efficacy. The derivatives were tested for their ability to induce apoptosis in cancer cells through various biochemical pathways.
Agricultural Applications
This compound has shown potential as a fungicide in agricultural practices. Its antifungal properties can be utilized to combat plant pathogens, thereby improving crop yield and health.
Efficacy Against Plant Pathogens
Field trials have indicated that this compound can effectively reduce the incidence of fungal diseases in crops, contributing to sustainable agricultural practices.
Material Science Applications
In material science, the unique properties of this compound make it suitable for developing novel materials with specific functionalities. Its ability to form covalent bonds with biological molecules allows for its use in biosensors and drug delivery systems.
Potential Uses
- Biosensors : The thiol group can be utilized for immobilizing biomolecules on sensor surfaces.
- Drug Delivery : The compound's reactivity may enable targeted delivery systems for therapeutic agents.
Wirkmechanismus
The mechanism of action of 4-methyl-5-(1-methyl-1H-pyrazol-5-yl)-4H-1,2,4-triazole-3-thiol involves its interaction with various molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking substrate access. This compound may also interfere with cellular pathways by modulating the activity of specific proteins .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-methyl-5-(1H-pyrazol-5-yl)-4H-1,2,4-triazole-3-thiol
- 4-methyl-5-(1-methyl-1H-pyrazol-3-yl)-4H-1,2,4-triazole-3-thiol
- 4-methyl-5-(1H-pyrazol-3-yl)-4H-1,2,4-triazole-3-thiol
Uniqueness
4-methyl-5-(1-methyl-1H-pyrazol-5-yl)-4H-1,2,4-triazole-3-thiol is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of both pyrazole and triazole rings provides a versatile scaffold for further functionalization and optimization in drug development .
Biologische Aktivität
4-Methyl-5-(1-methyl-1H-pyrazol-5-yl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that belongs to the triazole family, known for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential applications in treating various diseases, particularly cancer and infections. This article explores the biological activity of this compound, presenting detailed research findings, case studies, and comparative data.
Chemical Structure and Properties
Chemical Formula: C₇H₉N₅S
Molecular Weight: 195.25 g/mol
CAS Number: 1004020-58-9
The structure of this compound features a triazole ring that is essential for its biological activity. The presence of the thiol group contributes to its reactivity and interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. The triazole ring can form hydrogen bonds and other interactions with enzymes or receptors, which may influence their activity. Notably, compounds with triazole structures have been shown to exhibit:
- Antimicrobial Activity: Triazoles are known for their effectiveness against a range of pathogens.
- Anticancer Properties: The compound's derivatives have shown selective cytotoxicity towards cancer cell lines.
Anticancer Activity
Recent studies have demonstrated that derivatives of this compound exhibit significant anticancer properties. For instance, a study evaluated the cytotoxic effects against various cancer cell lines including melanoma (IGR39), triple-negative breast cancer (MDA-MB-231), and pancreatic carcinoma (Panc-1). The results indicated that certain derivatives were more effective against melanoma cells compared to others .
Compound | Cell Line | IC50 (µM) |
---|---|---|
Compound A | IGR39 | 10.5 |
Compound B | MDA-MB-231 | 15.2 |
Compound C | Panc-1 | 12.8 |
Antimicrobial Activity
The compound has also been assessed for its antimicrobial properties. In vitro studies revealed that it possesses activity against both Gram-positive and Gram-negative bacteria. The mechanism involves inhibition of bacterial cell wall synthesis and disruption of membrane integrity.
Study 1: Synthesis and Evaluation
A series of derivatives were synthesized based on the core structure of this compound. These compounds were tested for their antiproliferative effects in human cancer cell lines. Notably, one derivative exhibited an IC50 value significantly lower than standard chemotherapeutics like doxorubicin, indicating its potential as a lead compound for further development .
Study 2: Hybrid Compounds
Research has focused on creating hybrid compounds that incorporate the triazole moiety with other pharmacophores. One such study reported on hybrids containing pyrazole and thiazole groups which demonstrated enhanced cytotoxicity against multiple cancer cell lines compared to their parent compounds . This suggests that structural modifications can significantly enhance biological activity.
Q & A
Q. (Basic) How can researchers optimize the multi-step synthesis of this compound to improve yield and purity?
Methodological Answer:
The synthesis involves sequential reactions starting with pyrazole and thiazole intermediates. Key steps include:
- Intermediate Formation : Reacting 3-methyl-5-(trifluoromethyl)-1H-pyrazole with thiazole derivatives under controlled pH and temperature (e.g., reflux in ethanol at 80°C for 6 hours) .
- Triazole Cyclization : Using thiourea or thiosemicarbazide in basic conditions (e.g., NaOH in i-propanol) to form the triazole-thiol core .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) to isolate pure products.
Optimization Strategies :
- Microwave-Assisted Synthesis : Reduces reaction time from hours to minutes (e.g., 15 minutes at 150°C) while maintaining yields >85% .
- Catalytic Additives : Use of p-toluenesulfonic acid (PTSA) to accelerate cyclization .
Parameter | Traditional Method | Optimized Method | Yield Improvement |
---|---|---|---|
Reaction Time | 6–8 hours | 15–30 minutes | +20% |
Solvent | Ethanol | i-Propanol | +10% Purity |
Catalyst | None | PTSA (5 mol%) | +15% Yield |
Q. (Basic) What spectroscopic and chromatographic methods validate the compound’s structure?
Methodological Answer:
- 1H/13C NMR : Confirm substituent positions (e.g., pyrazole C-H protons at δ 7.2–7.8 ppm; triazole S-H at δ 13.5 ppm) .
- FTIR : Thiol (-SH) stretch at 2550–2600 cm⁻¹; triazole C=N at 1600–1650 cm⁻¹ .
- LC-MS : Molecular ion peaks (e.g., [M+H]+ at m/z 335.2 for the parent compound) and fragmentation patterns validate molecular weight .
- Elemental Analysis : C, H, N, S percentages within ±0.3% of theoretical values .
Q. (Advanced) How does antiradical activity vary with structural modifications, and what mechanisms explain this?
Methodological Answer:
Antiradical efficacy is assessed via DPPH scavenging assays:
- Protocol : Incubate compounds (10⁻³–10⁻⁴ M) with DPPH in ethanol; measure absorbance at 517 nm after 30 minutes .
- Key Findings :
Derivative | Substituent | % Scavenging (1 mM) | Mechanism Insight |
---|---|---|---|
Parent Compound | None | 88.89 | Thiol group donates H• |
4-Fluorobenzyl | -C₆H₄F | 72.34 | Steric hindrance limits access |
2-Hydroxybenzyl | -C₆H₃(OH) | 65.12 | H-bonding stabilizes radicals |
Q. (Advanced) How do molecular docking studies predict biological targets for this compound?
Methodological Answer:
Target Protein | Binding Affinity (kcal/mol) | Key Interactions |
---|---|---|
COX-2 | -9.2 | π-Stacking with Tyr385 |
DNA Gyrase | -8.7 | H-bonds with Thr165, Asp73 |
Q. (Basic) What in vitro models assess antimicrobial activity, and how are results interpreted?
Methodological Answer:
- Agar Diffusion/Broth Dilution : Test against Gram-positive (S. aureus), Gram-negative (E. coli), and fungi (C. albicans) .
- MIC Values : Parent compound shows MIC = 12.5 µg/mL for S. aureus, but lower activity against E. coli (MIC = 50 µg/mL) due to outer membrane barriers .
Organism | MIC (µg/mL) | Zone of Inhibition (mm) |
---|---|---|
S. aureus | 12.5 | 18.2 ± 1.3 |
E. coli | 50.0 | 10.5 ± 0.8 |
Q. (Advanced) What crystallographic challenges arise in resolving this compound’s structure?
Methodological Answer:
- Data Collection : High-resolution (<1.0 Å) X-ray data required; twinning and disorder common due to flexible thiol group .
- Refinement : SHELXL for anisotropic displacement parameters; OLEX2/WinGX for visualization .
- Example : A derivative with a 4-fluorophenyl group required TWIN/BASF correction (twin fraction = 0.32) to resolve overlapping peaks .
Q. (Advanced) How do S-alkyl chain lengths influence acute toxicity in preclinical models?
Methodological Answer:
- Protocol : Acute toxicity (LD₅₀) assessed in zebrafish or rodent models via OECD guidelines .
- Findings : Longer alkyl chains (e.g., octyl) reduce toxicity (LC₅₀ = 49.66 mg/L) vs. methyl (LC₅₀ = 8.29 mg/L) due to slower metabolic activation .
Derivative | Alkyl Chain | LC₅₀ (mg/L) | Toxicity Mechanism |
---|---|---|---|
Methylthio | C1 | 8.29 | Rapid membrane permeation |
Octylthio | C8 | 49.66 | Hydrophobic aggregation |
Q. (Basic) What computational tools model the compound’s pharmacokinetics (ADME)?
Methodological Answer:
- Software : SwissADME or pkCSM to predict:
Parameter | Predicted Value | Implication |
---|---|---|
Log P | 2.1 | Moderate lipophilicity |
BBB Permeability | No | Limited CNS activity |
Eigenschaften
IUPAC Name |
4-methyl-3-(2-methylpyrazol-3-yl)-1H-1,2,4-triazole-5-thione | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N5S/c1-11-6(9-10-7(11)13)5-3-4-8-12(5)2/h3-4H,1-2H3,(H,10,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLKZFVRSDRABSC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C2=NNC(=S)N2C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N5S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.